
4-fluoroquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroquinoline hydrochloride typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution of 4-chloroquinoline with potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is often carried out under microwave irradiation to improve yields and reaction rates .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and conditions required for efficient synthesis. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions: 4-Fluoroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluoroquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential as antibacterial and antiviral agents.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly antibiotics.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties
作用機序
The mechanism of action of 4-fluoroquinoline hydrochloride, particularly in its role as an antibacterial agent, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By stabilizing the enzyme-DNA complex, this compound prevents the replication fork from progressing, leading to bacterial cell death .
類似化合物との比較
- Norfloxacin
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Comparison: 4-Fluoroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolones, it may exhibit different levels of activity against various bacterial strains and possess unique pharmacokinetic properties .
特性
CAS番号 |
141076-30-4 |
|---|---|
分子式 |
C9H7FN+ |
分子量 |
148.16 |
IUPAC名 |
3-fluoroquinoline;hydron |
InChI |
InChI=1S/C9H6FN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H/p+1 |
InChIキー |
UFIGOYSEDNHKGT-UHFFFAOYSA-O |
SMILES |
[H+].C1=CC=C2C(=C1)C=C(C=N2)F |
同義語 |
4-fluoroquinoline hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


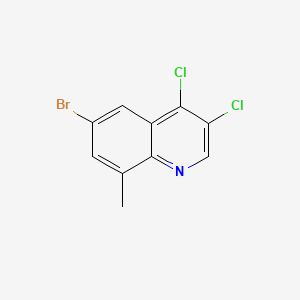
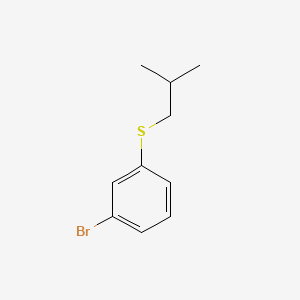

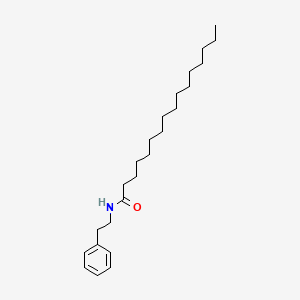
![(2S,5R,6R)-3,3-dimethyl-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B598389.png)
![EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER](/img/structure/B598390.png)
![4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B598391.png)
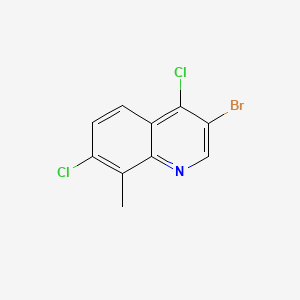
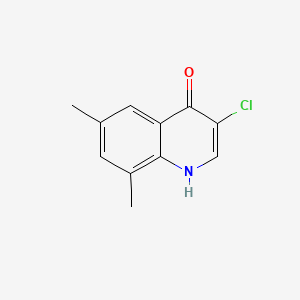
![[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B598402.png)
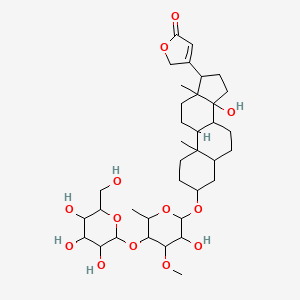
![methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate](/img/structure/B598404.png)
![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)
